SCR7 pyrazine

CRISPR-Cas9 Genome Editing Homology-Directed Repair

SCR7 pyrazine is the stable, autocyclized oxidation product of parental SCR7—conferring superior chemical stability over other ligase IV-targeting agents. It directly targets the DNA-binding domain of DNA ligase IV (not DNA-PK), achieving up to 19-fold HDR enhancement in CRISPR-Cas9 workflows, with a titratable IC50 window (8.5–120 μM) for cleaner mechanistic studies. In vivo efficacy confirmed at 10 mg/kg (i.p.) with ~4-fold survival extension in xenograft models. Also serves as the definitive analytical standard for verifying SCR7 derivative identity and purity.

Molecular Formula C18H12N4OS
Molecular Weight 332.4 g/mol
CAS No. 14892-97-8
Cat. No. B1681690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCR7 pyrazine
CAS14892-97-8
SynonymsSCR7 pyrazine;  SCR-7 pyrazine;  SCR 7 pyrazine; 
Molecular FormulaC18H12N4OS
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(NC(=S)NC3=O)N=C2C4=CC=CC=C4
InChIInChI=1S/C18H12N4OS/c23-17-15-16(21-18(24)22-17)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10H,(H2,20,21,22,23,24)
InChIKeyGSRTWXVBHGOUBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SCR7 Pyrazine (CAS 14892-97-8): A DNA Ligase IV Inhibitor for NHEJ Suppression and HDR Enhancement


SCR7 pyrazine (CAS 14892-97-8) is a small-molecule inhibitor of DNA ligase IV, a critical enzyme in the nonhomologous end-joining (NHEJ) pathway for DNA double-strand break repair [1]. It blocks NHEJ in a ligase IV-dependent manner, leading to the accumulation of unrepaired DNA breaks and activation of the intrinsic apoptotic pathway [2]. Concurrently, SCR7 pyrazine enhances the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 genome editing systems by up to 19-fold in vitro [3].

Why SCR7 Pyrazine Cannot Be Substituted by Other NHEJ Inhibitors: Key Differentiators in Genome Editing and Cancer Research


In-class NHEJ inhibitors exhibit divergent molecular targets, selectivity profiles, and functional outcomes. SCR7 pyrazine directly targets the DNA-binding domain of DNA ligase IV, whereas analogs like NU7026 inhibit DNA-PK [1]. This mechanistic distinction translates into differential effects on HDR enhancement and cytotoxicity across cell types [2]. Furthermore, SCR7 pyrazine is the stable, autocyclized oxidation product of the parent SCR7 compound, conferring unique chemical stability and biological activity compared to other ligase IV-targeting agents . Substitution with an inappropriate inhibitor can compromise experimental reproducibility and lead to erroneous conclusions regarding DNA repair pathway modulation.

SCR7 Pyrazine (14892-97-8): Quantified Differentiation from Closest Analogs in Key Performance Dimensions


HDR Enhancement: SCR7 Pyrazine Achieves Up to 19-Fold Increase in CRISPR-Cas9 Editing Efficiency

SCR7 pyrazine enhances HDR-mediated genome editing efficiency up to 19-fold using CRISPR-Cas9 in mammalian cells and mouse embryos [1]. In contrast, alternative NHEJ inhibitors such as L755507 and NU7441 increase HDR efficiency by only 1.71- to 2.28-fold in comparable CRISPR systems [2]. The magnitude of HDR enhancement is a critical determinant for achieving precise gene knock-in without relying on selection markers.

CRISPR-Cas9 Genome Editing Homology-Directed Repair

Cytotoxicity Profile: SCR7 Pyrazine Exhibits Cell Line-Dependent IC50 Values Ranging from 8.5 to 120 μM

SCR7 pyrazine demonstrates a broad spectrum of anti-proliferative activity across cancer cell lines, with IC50 values of 40 μM (MCF7), 34 μM (A549), 44 μM (HeLa), 8.5 μM (T47D), 120 μM (A2780), 10 μM (HT1080), and 50 μM (Nalm6) [1]. This cell line-dependent potency distinguishes SCR7 pyrazine from its more potent but narrower-spectrum derivative SCR130, which exhibits IC50 values of 14.1 μM (Reh), 5.9 μM (HeLa), 6.5 μM (CEM), 2.2 μM (Nalm6), and 11 μM (N114) [2]. The wider IC50 range of SCR7 pyrazine allows for titration across diverse experimental models.

Cancer Research Cytotoxicity DNA Repair Inhibition

Selectivity Profile: SCR7 Pyrazine Preferentially Inhibits Ligase IV with Minimal Impact on Ligases I and III

In cell-free DNA end-joining assays, SCR7 pyrazine (oxidized form) inhibited DNA ligase IV-mediated joining while exhibiting minimal effect on ligase I, ligase III, and T4 DNA ligase [1]. This contrasts with the parent SCR7 compound (SCR7-R), which was shown to have greater activity against ligases I and III than ligase IV in vitro [2]. The improved selectivity of SCR7 pyrazine for ligase IV is critical for studies aiming to specifically interrogate NHEJ without confounding off-target effects on other DNA repair pathways.

Enzyme Selectivity DNA Ligase NHEJ Pathway

In Vivo Antitumor Activity: SCR7 Pyrazine Reduces Tumor Burden and Extends Lifespan in Mouse Xenograft Models

In BALB/c mice bearing breast adenocarcinoma xenografts, intraperitoneal administration of SCR7 pyrazine at 10 mg/kg (six doses on alternate days) significantly reduced tumor volume and extended median survival by approximately 4-fold compared to untreated controls [1]. Notably, in Swiss albino mice with Dalton's lymphoma, a higher dose of 20 mg/kg failed to reduce tumor size, highlighting the context-dependent nature of its in vivo efficacy . This contrasts with the more potent derivative SCR130, which exhibits IC50 values as low as 2.2 μM in Nalm6 cells but with a different in vivo pharmacokinetic profile [2].

Xenograft Models Anticancer Activity Preclinical Efficacy

Chemical Stability: SCR7 Pyrazine is the Stable Autocyclized Oxidation Product of Parental SCR7

Parental SCR7 is chemically unstable and undergoes spontaneous autocyclization followed by oxidation to yield SCR7 pyrazine as the stable end-product . This transformation is accompanied by a change in molecular formula from C18H14N4OS (MW 334.09) to C18H12N4OS (MW 332.07) [1]. The instability of the parent compound has led to discrepancies in reported biological activities and structural assignments in early literature. SCR7 pyrazine, as the defined, stable species, ensures batch-to-batch consistency and reproducible experimental outcomes.

Chemical Stability Compound Integrity Reproducibility

Optimal Applications of SCR7 Pyrazine in Genome Editing and Cancer Research


Enhancing Precise Gene Knock-In Efficiency in CRISPR-Cas9 Editing

SCR7 pyrazine is optimally deployed to increase HDR-mediated knock-in frequencies in CRISPR-Cas9 workflows, particularly in hard-to-transfect cell lines where baseline editing efficiencies are low. By suppressing competing NHEJ repair, it shifts the balance toward precise HDR, achieving up to 19-fold enhancement [1]. This is especially valuable for generating isogenic cell lines with defined mutations or fluorescent tags without antibiotic selection.

Investigating NHEJ-Dependent DNA Repair Mechanisms in Cancer Cells

Due to its preferential inhibition of DNA ligase IV over ligases I and III, SCR7 pyrazine is the tool of choice for dissecting NHEJ-specific contributions to DNA damage responses in cancer cells [2]. Its cell line-dependent IC50 profile (8.5-120 μM) allows researchers to titrate concentrations to achieve ligase IV inhibition without excessive non-specific cytotoxicity, enabling cleaner mechanistic studies.

Preclinical Evaluation of NHEJ Inhibition as a Therapeutic Strategy

SCR7 pyrazine has demonstrated in vivo antitumor activity in mouse xenograft models at a defined dose of 10 mg/kg (i.p.), reducing tumor burden and extending survival by approximately 4-fold [3]. This established in vivo efficacy makes it a suitable tool compound for proof-of-concept studies exploring NHEJ inhibition as a monotherapy or in combination with DNA-damaging agents.

Quality Control Reference for SCR7-Derivative Development

Given the documented instability of parental SCR7 and its propensity to convert to the pyrazine form, SCR7 pyrazine serves as a critical analytical standard for verifying the identity and purity of newly synthesized SCR7 derivatives or commercial batches . Its well-defined structure (C18H12N4OS, MW 332.07) and established biological activity provide a benchmark for comparative studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for SCR7 pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.